molecular formula C7H7N3O2 B2400632 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1822922-04-2

4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B2400632
CAS No.: 1822922-04-2
M. Wt: 165.152
InChI Key: WEOWYFANMLCLTI-UHFFFAOYSA-N
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Description

4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol This compound is characterized by a pyrrolo[2,3-B]pyridine core structure substituted with a nitro group at the 4-position

Scientific Research Applications

4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research, including:

Safety and Hazards

The safety and hazards of 1H-pyrrolo[2,3-b]pyridine derivatives depend on the specific derivative and its usage . As these compounds have been studied for their potential in cancer therapy, their safety profile in this context is of particular interest .

Biochemical Analysis

Biochemical Properties

Derivatives of 1H-Pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3 . These interactions with fibroblast growth factor receptors (FGFRs) suggest that 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine may also interact with these or similar proteins.

Cellular Effects

They also significantly inhibited the migration and invasion of these cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitropyridine with suitable reagents to form the desired pyrrolo[2,3-B]pyridine ring system . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino-substituted pyrrolo[2,3-B]pyridines, reduced derivatives, and various substituted analogs depending on the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and advanced materials .

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOWYFANMLCLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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